

Technical Support Center: Investigating Potential AB-836 Resistance Mutations

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Compound of Interest

Compound Name:	AB-836
CAS No.:	2445597-31-7
Cat. No.:	B10857128

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mutations to the HBV capsid inhibitor **AB-836**.

Frequently Asked Questions (FAQs)

Q1: What is **AB-836** and what is its mechanism of action?

AB-836 is an investigational orally active, potent, and selective Class II hepatitis B virus (HBV) capsid inhibitor.[1][2] Its mechanism of action involves binding to the HBV core protein, thereby disrupting the normal process of capsid assembly and viral replication.[2] Although it showed promising antiviral activity, its clinical development was discontinued due to safety concerns, specifically incidental alanine aminotransferase (ALT) elevations observed in Phase 1b trials.[3] [4]

Q2: Have resistance mutations to **AB-836** been identified in clinical trials?

In a 28-day study (**AB-836-001**), no viral breakthrough or enrichment of HBV core protein resistant variants was observed in subjects receiving **AB-836**. [4][5] However, baseline

sequencing of HBV DNA from trial participants revealed that a significant percentage (51.4%) of individuals with chronic hepatitis B had at least one core protein polymorphism within the capsid assembly modulator (CAM) binding pocket.[4] This suggests that natural variations in the target protein exist and could potentially influence susceptibility to the inhibitor.

Q3: Which amino acid positions in the HBV core protein are associated with potential **AB-836** resistance?

Several amino acid positions within the HBV core protein have been identified as sites of variation that may impact the activity of **AB-836** and other capsid inhibitors. These include Y38, I105, T109, and T114.[3][4] In vitro studies have shown that mutations at some of these sites can lead to reduced susceptibility to **AB-836**.[3]

Troubleshooting Guides

Problem: Difficulty in identifying potential **AB-836** resistance mutations from patient samples.

This guide provides a systematic approach to identifying and characterizing potential **AB-836** resistance mutations from HBV DNA isolated from patient plasma.

Experimental Workflow for Identifying Resistance Mutations



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Caption: Workflow for identifying and characterizing **AB-836** resistance mutations.

Detailed Methodologies

1. HBV DNA Extraction and Sequencing:

- Objective: To obtain the sequence of the HBV core protein gene from patient samples.
- Protocol:
 - Extract HBV DNA from patient plasma using a commercial viral DNA extraction kit.
 - Amplify the HBV core protein coding region using polymerase chain reaction (PCR) with specific primers.
 - Perform next-generation sequencing (NGS) on the amplified product to identify all existing viral variants, including those present at low frequencies.

2. Sequence Data Analysis:

- Objective: To identify amino acid substitutions in the core protein that may be associated with **AB-836** treatment.
- Protocol:
 - Align the obtained sequences to a reference HBV genome.
 - Identify single nucleotide polymorphisms (SNPs) and the resulting amino acid changes.
 - Compare the frequency of variants between baseline and on-treatment samples to identify any enrichment of specific mutations.

3. Site-Directed Mutagenesis:

- Objective: To introduce identified mutations into a wild-type HBV replicating plasmid for in vitro testing.
- Protocol:

- Utilize a commercially available site-directed mutagenesis kit.
- Design primers containing the desired mutation.
- Perform PCR using a wild-type HBV plasmid as a template to introduce the mutation.
- Verify the presence of the mutation by Sanger sequencing.

4. Phenotypic Analysis in Cell Culture:

- Objective: To determine the effect of the identified mutations on the antiviral activity of **AB-836**.
- Protocol:
 - Transfect HepG2 cells with the plasmid containing the mutated HBV genome.
 - Culture the cells in the presence of serial dilutions of **AB-836**.
 - After a set incubation period, measure the amount of HBV DNA replication (e.g., by qPCR).
 - Calculate the half-maximal effective concentration (EC50) for each mutant and compare it to the wild-type. A significant increase in the EC50 value indicates resistance.

Quantitative Data Summary

The following table summarizes in vitro data for mutations that have shown reduced susceptibility to **AB-836** and the related second-generation capsid inhibitor, AB-506.[3]



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Signaling Pathway and Drug Interaction

The following diagram illustrates the interaction of capsid inhibitors with the HBV core protein and the potential impact of resistance mutations.



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